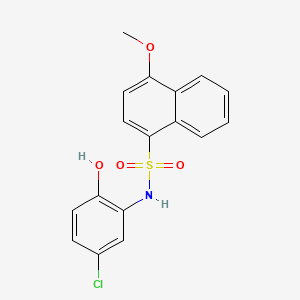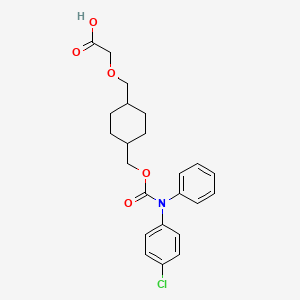
2C-C
Overview
Description
2C-C, also known as 2,5-dimethoxy-4-chlorophenethylamine, is a psychedelic compound belonging to the 2C family of phenethylamines. It was first synthesized by Alexander Shulgin and is known for its entheogenic properties. The compound is typically consumed orally, but it can also be insufflated. The effects of this compound include visual and auditory hallucinations, euphoria, and altered perception of time and space .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2C-C typically involves the chlorination of 2,5-dimethoxyphenethylamine. One common method includes the use of chlorine gas dissolved in a solvent like dichloromethane, followed by the addition of this solution to 2,5-dimethoxyphenethylamine under controlled conditions . The reaction is usually carried out in an ice bath to maintain low temperatures and control the reaction rate.
Industrial Production Methods
Industrial production of this compound is not well-documented due to its status as a controlled substance in many countries. the general principles of large-scale organic synthesis, such as the use of continuous flow reactors and automated systems, could be applied to its production. These methods would ensure consistent quality and yield while minimizing the risk of exposure to hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
2C-C undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Halogenation and nitration are common substitution reactions for this compound, where reagents like bromine or nitric acid are used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in dichloromethane for halogenation; nitric acid for nitration.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Mechanism of Action
2C-C exerts its effects primarily through its action on serotonin receptors. It acts as a partial agonist at the 5-HT2A, 5-HT2B, and 5-HT2C receptors, leading to altered neurotransmitter release and changes in perception, mood, and cognition . The compound’s interaction with these receptors is responsible for its psychedelic and entheogenic effects.
Comparison with Similar Compounds
2C-C is part of the 2C family of compounds, which includes other substances like 2C-B, 2C-I, and 2C-E. These compounds share a similar chemical structure but differ in their substituents at the 4-position of the phenethylamine ring .
Similar Compounds
2C-B (2,5-dimethoxy-4-bromophenethylamine): Known for its strong visual effects and empathogenic properties.
2C-I (2,5-dimethoxy-4-iodophenethylamine): Noted for its stimulating effects and vivid visual hallucinations.
2C-E (2,5-dimethoxy-4-ethylphenethylamine): Characterized by its intense psychedelic effects and longer duration of action.
Uniqueness of this compound
This compound is unique among its peers due to its relatively mild effects and shorter duration of action. It is often described as less stimulating and more sedative compared to other 2C compounds, making it a preferred choice for those seeking a more relaxed psychedelic experience .
Properties
IUPAC Name |
2-(4-chloro-2,5-dimethoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12/h5-6H,3-4,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKQFIWIPSIVAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CCN)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80893699 | |
| Record name | 1-(4-Chloro-2,5-dimethoxyphenyl)-2-aminoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88441-14-9 | |
| Record name | 2,5-Dimethoxy-4-chlorophenethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88441-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2,5-dimethoxy-phenethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088441149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Chloro-2,5-dimethoxyphenyl)-2-aminoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2C-C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RO7MZY2LS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-oxo-N-{3-[(phenylsulfonyl)amino]propyl}-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B604907.png)
![8-hydroxy-4,5-dihydro-7H,10H-pyrano[3,2-c]pyrrolo[3,2,1-ij]quinoline-7,10-dione](/img/structure/B604908.png)







![[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid](/img/structure/B604921.png)


